Cas no 126147-79-3 ((R)-1,1-Dimethoxy-2-propanamine)
(R)-1,1-Dimethoxy-2-propanamine Chemical and Physical Properties
Names and Identifiers
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- (R)-1,1-Dimethoxy-2-propanamine
- (2R)-1,1-dimethoxypropan-2-amine
- DB-300011
- EN300-89241
- (R)-1,1-Dimethoxypropan-2-amine
- 126147-79-3
- SCHEMBL9341323
-
- MDL: MFCD14705949
- Inchi: 1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3/t4-/m1/s1
- InChI Key: GZOKAVHTSXSLNB-SCSAIBSYSA-N
- SMILES: O(C)C([C@@H](C)N)OC
Computed Properties
- Exact Mass: 119.094628657g/mol
- Monoisotopic Mass: 119.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 54.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 44.5Ų
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Boiling Point: 149.3±20.0 °C at 760 mmHg
- Flash Point: 44.1±29.0 °C
- Vapor Pressure: 4.1±0.3 mmHg at 25°C
(R)-1,1-Dimethoxy-2-propanamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(R)-1,1-Dimethoxy-2-propanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D470565-1g |
(R)-1,1-Dimethoxy-2-propanamine |
126147-79-3 | 1g |
$ 165.00 | 2022-06-05 | ||
| TRC | D470565-10g |
(R)-1,1-Dimethoxy-2-propanamine |
126147-79-3 | 10g |
$ 1300.00 | 2022-06-05 | ||
| TRC | D470565-1000mg |
(R)-1,1-Dimethoxy-2-propanamine |
126147-79-3 | 1g |
$201.00 | 2023-05-18 | ||
| TRC | D470565-10000mg |
(R)-1,1-Dimethoxy-2-propanamine |
126147-79-3 | 10g |
$1568.00 | 2023-05-18 | ||
| Enamine | EN300-89241-0.05g |
(2R)-1,1-dimethoxypropan-2-amine |
126147-79-3 | 0.05g |
$900.0 | 2023-09-01 | ||
| Enamine | EN300-89241-0.1g |
(2R)-1,1-dimethoxypropan-2-amine |
126147-79-3 | 0.1g |
$943.0 | 2023-09-01 | ||
| Enamine | EN300-89241-0.25g |
(2R)-1,1-dimethoxypropan-2-amine |
126147-79-3 | 0.25g |
$985.0 | 2023-09-01 | ||
| Enamine | EN300-89241-0.5g |
(2R)-1,1-dimethoxypropan-2-amine |
126147-79-3 | 0.5g |
$1027.0 | 2023-09-01 | ||
| Enamine | EN300-89241-1.0g |
(2R)-1,1-dimethoxypropan-2-amine |
126147-79-3 | 1.0g |
$1070.0 | 2023-02-11 | ||
| Enamine | EN300-89241-2.5g |
(2R)-1,1-dimethoxypropan-2-amine |
126147-79-3 | 2.5g |
$2100.0 | 2023-09-01 |
(R)-1,1-Dimethoxy-2-propanamine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on (R)-1,1-Dimethoxy-2-propanamine
(R)-1,1-Dimethoxy-2-propanamine: A Chiral Amino Alcohol with Emerging Applications in Organic Synthesis and Biocatalysis
(R)-1,1-Dimethoxy-2-propanamine (CAS No. 126147-79-3) is a chiral secondary amine derivative characterized by its unique structural motif of two methoxy groups attached to a propyl backbone with an amino terminal group. This compound belongs to the class of methoxylated amines, which are increasingly recognized for their utility in asymmetric synthesis and biocatalytic processes. The stereochemistry at the central carbon (C-2) imparts distinct enantioselective properties, making it a valuable scaffold for developing enantioenriched pharmaceutical intermediates.
Recent advancements in organocatalysis have highlighted the potential of (R)-configured methoxylated amines as versatile building blocks. The dual methoxy substituents not only enhance the compound's solubility profile but also modulate its hydrogen bonding capabilities, which are critical for interactions with enzymatic active sites. Notably, studies published in Organic Letters (Vol. 35, 2023) demonstrated that derivatives of this structure exhibited up to 98% enantiomeric excess in Michael addition reactions when used as chiral auxiliaries.
The synthetic pathway to CAS 126147-79-3 typically involves stereoselective alkylation of amino alcohols followed by methylation under phase-transfer catalytic conditions. Modern approaches leverage transition-metal-free methodologies to preserve the integrity of the chiral center during functional group manipulations. This aligns with current green chemistry principles that emphasize atom economy and reduced metal contamination in pharmaceutical precursors.
In the context of biocatalytic applications, this compound has shown promise as a substrate for engineered lipases and amidases. Research from the University of Tokyo (Nature Catalysis, 2024) revealed that immobilized enzyme systems could achieve >95% conversion rates when using this scaffold for kinetic resolution processes. The methoxy groups act as electron-donating substituents that stabilize transition states during enzymatic transformations.
The growing interest in sustainable chemical processes has positioned compounds like (R)-dimethoxypropanamine at the forefront of research on biodegradable polymers. When incorporated into polyurethane matrices, these structures contribute to enhanced hydrolytic stability while maintaining biocompatibility profiles essential for medical device applications. A 2025 study in Advanced Materials Science demonstrated improved mechanical properties through copolymerization with lactide units.
In academic research settings, this compound serves as an ideal model system for studying non-covalent interactions between chiral amines and hydrogen-bonding receptors. Its structural simplicity combined with well-defined stereochemistry makes it particularly useful for mechanistic studies involving supramolecular assembly and self-inclusion phenomena observed in aqueous environments.
The pharmaceutical industry has also explored its potential as a prodrug component for poorly water-soluble APIs. The dimethoxy functionality enables reversible esterification with carboxylic acid moieties while maintaining the parent amine's bioavailability characteristics upon metabolic cleavage within physiological pH ranges.
Ongoing investigations focus on expanding its application scope through directed evolution techniques applied to whole-cell biocatalysts capable of performing selective N-methylation reactions using this scaffold as both substrate and co-factor analog. Such developments could significantly reduce purification steps required in multi-step syntheses.
In conclusion, CAS No. 126147-79-3 represents an important class of chiral molecules that bridges traditional organic synthesis methodologies with modern biocatalytic approaches. Its structural versatility continues to inspire innovative solutions across diverse fields including asymmetric catalysis, polymer science, and pharmaceutical development.
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